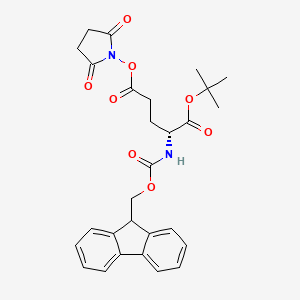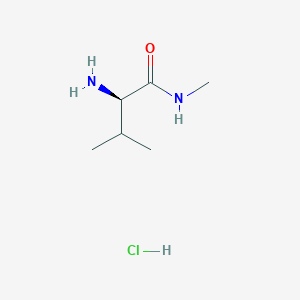
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a complex organic compound that features a fluorophenoxy group, an oxadiazole ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenoxy group and the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of fluorinated compounds.
科学的研究の応用
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring may contribute to its stability and reactivity. The amine group can participate in hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated oxadiazoles and amines, such as:
- 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-ethylethan-1-amine
- 2-(5-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
Uniqueness
What sets 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenoxy group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C12H14FN3O2 |
|---|---|
分子量 |
251.26 g/mol |
IUPAC名 |
2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C12H14FN3O2/c1-14-7-6-11-15-12(18-16-11)8-17-10-5-3-2-4-9(10)13/h2-5,14H,6-8H2,1H3 |
InChIキー |
QSMDQWNPTTUVSM-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=NOC(=N1)COC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)


![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)


![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)


![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)


